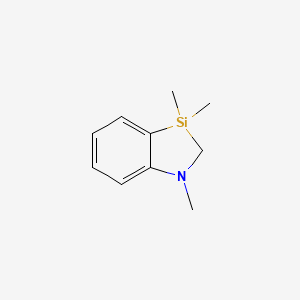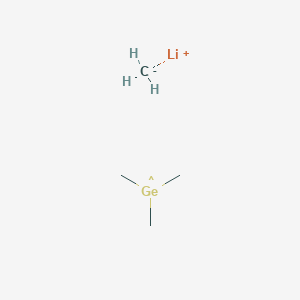
Lithium methanide--trimethylgermyl (1/1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium methanide–trimethylgermyl (1/1/1) is an organometallic compound that features a lithium atom bonded to a methanide group and a trimethylgermyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium methanide–trimethylgermyl (1/1/1) can be synthesized through the deprotonation of terminal alkynes with n-butyl lithium at low temperatures, followed by treatment with trimethylgermyl chloride under a nitrogen atmosphere . The reaction typically involves the use of a reagent system such as Cp2ZrCl2/2EtMgBr, which converts 1-trimethylgermyl-alkynes into trimethylgermylzirconacyclopentenes at -78°C for one hour, followed by stirring at room temperature overnight .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Lithium methanide–trimethylgermyl (1/1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler organometallic compounds.
Substitution: The compound can participate in substitution reactions where the lithium or trimethylgermyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with lithium methanide–trimethylgermyl (1/1/1) include halides, acids, and bases. Reactions are typically conducted under anhydrous conditions to prevent hydrolysis and degradation of the compound .
Major Products
The major products formed from reactions involving lithium methanide–trimethylgermyl (1/1/1) depend on the specific reaction conditions and reagents used. For example, reactions with halides can produce corresponding organohalides, while reactions with acids can yield organometallic salts.
Wissenschaftliche Forschungsanwendungen
Lithium methanide–trimethylgermyl (1/1/1) has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique electronic and structural properties.
Catalysis: It can serve as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity
Wirkmechanismus
The mechanism by which lithium methanide–trimethylgermyl (1/1/1) exerts its effects involves the interaction of the lithium and trimethylgermyl groups with target molecules. The lithium atom acts as a strong nucleophile, facilitating the formation of new bonds, while the trimethylgermyl group can stabilize reaction intermediates and transition states .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to lithium methanide–trimethylgermyl (1/1/1) include other organolithium and organogermanium compounds, such as:
Methyllithium: An organolithium compound with similar reactivity but without the germanium component.
Trimethylgermyl-lithium: A compound where the lithium is directly bonded to the trimethylgermyl group, offering different reactivity and stability profiles.
Uniqueness
Lithium methanide–trimethylgermyl (1/1/1) is unique due to the presence of both lithium and germanium in its structure, which imparts distinct chemical properties and reactivity. This combination allows for unique applications in synthesis and materials science that are not achievable with other organolithium or organogermanium compounds.
Eigenschaften
CAS-Nummer |
60683-32-1 |
|---|---|
Molekularformel |
C4H12GeLi |
Molekulargewicht |
139.7 g/mol |
InChI |
InChI=1S/C3H9Ge.CH3.Li/c1-4(2)3;;/h1-3H3;1H3;/q;-1;+1 |
InChI-Schlüssel |
ZTAISBBNRPKKJY-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[CH3-].C[Ge](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


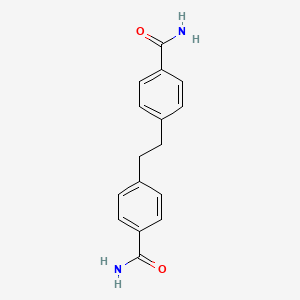
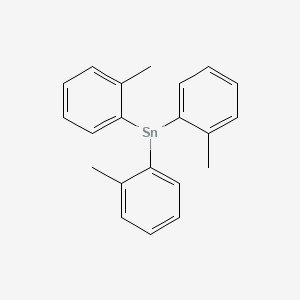
![1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14613543.png)
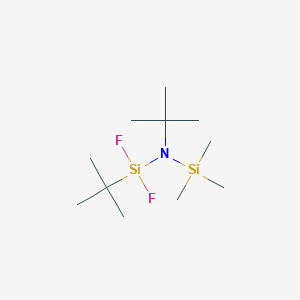
![4-Cyanophenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14613555.png)
![3-[(Benzamidomethyl)sulfanyl]propanoic acid](/img/structure/B14613556.png)
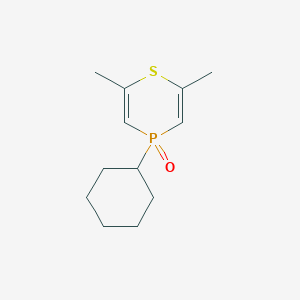

![4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14613575.png)
![4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate](/img/structure/B14613582.png)
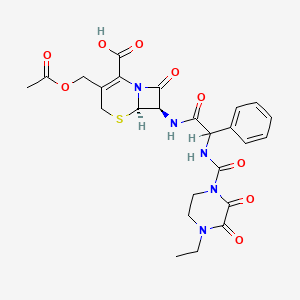
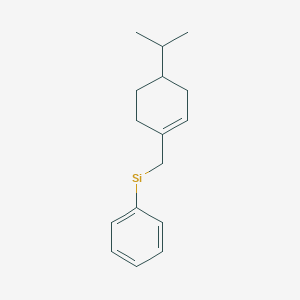
![4-[(E)-Phenyldiazenyl]-9H-carbazole](/img/structure/B14613590.png)
